molecular formula C18H14N4O3 B14427688 3-{2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole CAS No. 82076-04-8

3-{2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole

Cat. No.: B14427688
CAS No.: 82076-04-8
M. Wt: 334.3 g/mol
InChI Key: GNDODWFHEPJKNU-UHFFFAOYSA-N
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Description

3-{2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and biology. The compound features a unique structure that includes an indole core, a nitrophenyl group, and an oxadiazole ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the nitrophenyl and oxadiazole groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the nitrophenyl group, leading to the formation of amines or other derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and oxadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-{2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-{2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives with different substituents, such as:

  • 3-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole
  • 3-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole
  • 3-{2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole

Uniqueness

What sets 3-{2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole apart is its specific combination of functional groups, which imparts unique chemical and biological properties

Properties

CAS No.

82076-04-8

Molecular Formula

C18H14N4O3

Molecular Weight

334.3 g/mol

IUPAC Name

5-[2-(1H-indol-3-yl)ethyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H14N4O3/c23-22(24)14-8-5-12(6-9-14)18-20-17(25-21-18)10-7-13-11-19-16-4-2-1-3-15(13)16/h1-6,8-9,11,19H,7,10H2

InChI Key

GNDODWFHEPJKNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC3=NC(=NO3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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